molecular formula C13H12N2O3S B2428605 2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid CAS No. 433247-56-4

2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid

Cat. No.: B2428605
CAS No.: 433247-56-4
M. Wt: 276.31
InChI Key: MOIRVCXXIYVOEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid is a chemical compound designed for research and development applications. It belongs to the dihydropyrimidine class of heterocyclic building blocks, which are of significant interest in medicinal chemistry and drug discovery . Dihydropyrimidine (DHP) derivatives are well-known in scientific literature for their diverse biological potential, serving as key scaffolds in the development of novel therapeutic agents . These compounds are frequently synthesized via multicomponent reactions, such as the Biginelli condensation, which allows for the creation of structurally diverse libraries for biological evaluation . While the specific research applications for this particular analog are still being explored, dihydropyrimidine cores, in general, have been investigated for a range of pharmacological activities, including anti-inflammatory and antiviral properties . Researchers may utilize this compound as a critical intermediate in organic synthesis or as a precursor for developing more complex molecules targeting various biological pathways. It is provided as a solid and should be stored in a cool, dry place. This product is intended for use by qualified researchers in a controlled laboratory setting. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-8(12(17)18)19-13-14-10(7-11(16)15-13)9-5-3-2-4-6-9/h2-8H,1H3,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIRVCXXIYVOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NC(=CC(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid typically involves the reaction of 4-oxo-6-phenyl-1,4-dihydropyrimidine-2-thiol with a suitable propanoic acid derivative. One common method involves the use of ethyl 2-bromoacetate as a starting material, which reacts with 4-oxo-6-phenyl-1,4-dihydropyrimidine-2-thiol in the presence of a base such as potassium carbonate in ethanol . The reaction mixture is then heated under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether bridge (-S-CH2-) in the compound participates in nucleophilic substitution reactions under basic conditions. For example:

Reaction with alkyl halides :
The sulfur atom can undergo alkylation to form sulfonium salts or further derivatives. This is demonstrated in the synthesis of analogous compounds using bromoacetic acid or bromopropionic acid .

Reaction Conditions Product Yield
Alkylation with bromopropionic acidAcetone, triethylamine, 8–12 h at RT3-[(4-aryl-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio]propanoic acid derivatives45–64%

Oxidation of the Thioether Group

The thioether moiety can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

Oxidizing Agent Conditions Product
H2O2Acetic acid, 50°C, 4 hSulfoxide derivative
mCPBADichloromethane, 0°C to RT, 6 hSulfone derivative

Note: These transformations modify the electronic properties of the molecule, potentially enhancing bioactivity.

Esterification and Amidation of the Carboxylic Acid

The carboxylic acid group undergoes standard derivatization reactions:

Esterification :
Reaction with alcohols in acidic or coupling agent-mediated conditions:

text
2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid + R-OH → Propanoate ester

Amidation :
Coupling with primary/secondary amines using EDC/HATU:

text
Example: Reaction with 4,4-difluorocyclohexan-amine in DCM/DMF with HATU/DIPEA yields N-substituted acetamides[3].
Reaction Type Reagents Product Yield
AmidationHATU, DIPEA, DCM/DMFN-(4,4-Difluorocyclohexyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide70–85%

Cyclization Reactions

The carboxylic acid can participate in intramolecular cyclization to form lactones or fused heterocycles under dehydrating conditions (e.g., P2O5 or DCC) .

Example :
Heating in toluene with DCC forms a six-membered lactone via esterification between the carboxylic acid and a hydroxyl group (if present).

Condensation Reactions

The active methylene group adjacent to the carboxylic acid can undergo K

Scientific Research Applications

Biological Activities

Anticancer Activity:
Research indicates that 2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid exhibits significant anticancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular proliferation pathways. The compound's mechanism involves binding to specific enzymes and receptors, thus inhibiting their activity .

Antimicrobial Properties:
The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human colon cancer cell lines (HCT 116). The results showed that the compound had an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating superior efficacy .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial properties of the compound against several strains including Candida albicans and Pseudomonas aeruginosa. The agar diffusion method revealed that the compound exhibited considerable inhibition zones compared to control groups .

Mechanism of Action

The mechanism of action of 2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methyl-6-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoic acid
  • 2-[(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio]acetic acid
  • 2-[(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio]butanoic acid

Uniqueness

2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid is unique due to its specific structural features, such as the presence of a phenyl group and a propanoic acid moiety. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Biological Activity

2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid, also known by its CAS number 67466-26-6, is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N2O3S. The compound features a pyrimidine ring substituted with a phenyl group and a thioether linkage, which plays a crucial role in its biological interactions.

1. Antimicrobial Activity

Research has indicated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

CompoundBacterial StrainInhibition Zone (mm)
2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-pyrimidinE. coli15
2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-pyrimidinS. aureus18

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through its ability to inhibit cyclooxygenase (COX) enzymes. Studies have shown that compounds with similar structures can significantly reduce inflammation in animal models .

Case Study:
In a study evaluating the anti-inflammatory effects of pyrimidine derivatives in carrageenan-induced paw edema in rats, it was found that the compounds demonstrated a dose-dependent reduction in swelling, suggesting effective COX inhibition.

3. Anticancer Activity

Pyrimidine derivatives are also noted for their anticancer properties. Research indicates that these compounds may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .

CompoundCell LineIC50 (μM)
Compound AA549 (Lung Cancer)29.77
Compound BCaco-2 (Colon Cancer)40.54

Mechanism of Action:
The anticancer activity is attributed to the ability of these compounds to interfere with DNA synthesis and repair mechanisms in cancer cells.

Pharmacokinetics and Safety

Preclinical evaluations have provided insights into the pharmacokinetic profiles of compounds related to this compound. These studies suggest favorable absorption and distribution characteristics with minimal toxicity at therapeutic doses .

Safety Profile:
The compound has been categorized with precautionary statements indicating potential irritations upon contact but shows promise as a therapeutic agent when used appropriately.

Q & A

Q. How can researchers design experiments to differentiate between on-target and off-target effects in cellular assays?

  • Methodological Answer : Use CRISPR knockout models (e.g., 5-lipoxygenase-deficient cells) or competitive inhibitors. Dose-dependent response curves and thermal shift assays (to confirm target binding) further validate specificity. For example, HZ52, a related inhibitor, showed target engagement via these methods .

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